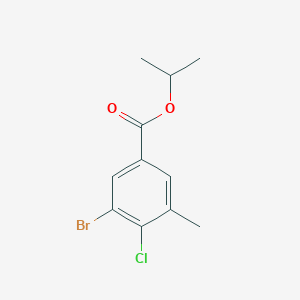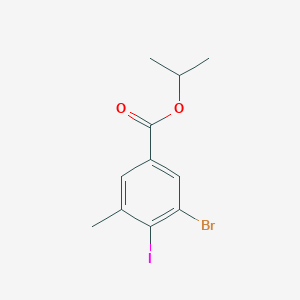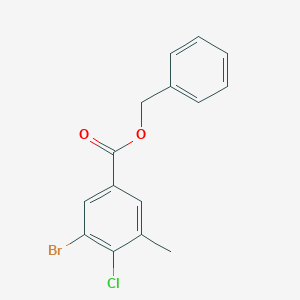
5-(2,4,6-Trifluorophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-Trifluorophenyl)oxazole is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
5-TFPO has been studied extensively for its potential use in the synthesis of various organic compounds. It has been used as a catalyst in the synthesis of a variety of compounds, including 1,3-diaryl-2-oxazolines, 1,2,4-triazoles, and 1,2,3-triazoles. In addition, 5-TFPO has been studied for its potential use in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals.
Mécanisme D'action
The mechanism of action of 5-TFPO is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of accepting electron pairs from other molecules. This allows 5-TFPO to form stable complexes with other molecules, which can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPO are largely unknown. However, the compound has been studied for its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. In animal studies, 5-TFPO has been found to inhibit the growth of tumor cells and reduce inflammation. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-TFPO has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in water, making it easier to work with. Additionally, the compound is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is also susceptible to oxidation and hydrolysis, which can limit its usefulness in certain applications.
Orientations Futures
The potential applications of 5-TFPO are still being explored. Future research could focus on further investigating the compound’s mechanism of action and its potential use in the synthesis of biologically active compounds. Additionally, further studies could be conducted to determine the compound’s potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, research could be conducted to explore the compound’s potential use in other areas, such as agriculture and biotechnology.
Méthodes De Synthèse
5-TFPO can be synthesized in a variety of ways, with the most common method being the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is highly regioselective, yielding 5-TFPO as the major product. Other methods of synthesis include the reaction of 2,4,6-trifluorobenzaldehyde with sodium nitrite in the presence of a base and the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine sulfate in the presence of a base.
Safety and Hazards
The safety information for 5-(2,4,6-Trifluorophenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPNLCRDVBPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














